![molecular formula C21H24N2O2 B5542038 (3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

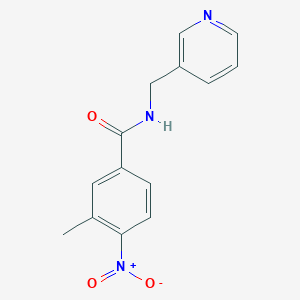

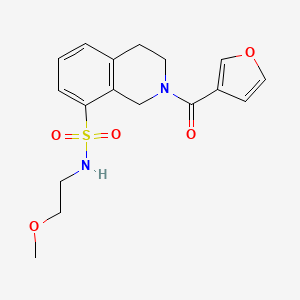

Description

Synthesis Analysis

The synthesis of complex molecules like "(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine" often involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. For instance, the synthesis of similar pyrrolidine derivatives has been achieved through various methods, including asymmetric 1,3-dipolar cycloaddition reactions (Kotian et al., 2005) and electrophilic amination of cyclopropanols to synthesize β-aminoketones (Ye & Dai, 2015). These methods highlight the complexity and creativity required in synthetic chemistry to construct molecules with specific configurations and functionalities.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including stereochemistry and functional group positioning, significantly influences their chemical reactivity and potential biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are crucial for elucidating these molecules' three-dimensional structures. For instance, Alizadeh et al. (2007) described the structure elucidation of pyrrolidine derivatives using spectroscopic methods, confirming the presence of specific stereochemical arrangements and functional groups (Alizadeh, Rezvanian, & Zhu, 2007).

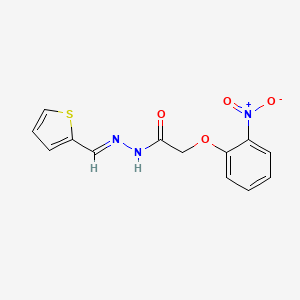

Scientific Research Applications

Cyclometalation and Coordination Chemistry

Cyclometalation of chiral secondary amines, including pyrrolidine derivatives, has been studied for their potential in creating complex metal-ligand architectures. Such reactions are crucial for developing catalysts and materials with specific chiral properties. For example, the cyclometalation of secondary benzyl amines by ruthenium(II) complexes explores the stereochemistry and potential applications in catalysis and organic synthesis (Sortais et al., 2007).

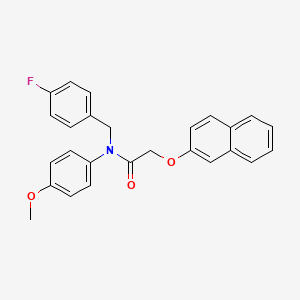

Antimicrobial Agents

The synthesis and investigation of new compounds with potential antimicrobial activity are a significant area of research. For instance, the study on the synthesis and antimicrobial activity of 1-thiazolidin-4-ones showcases the process of creating new compounds that could serve as the basis for developing new antibiotics or antifungal agents (Gashaw et al., 2013).

properties

IUPAC Name |

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c22-19-13-23(12-18(19)16-10-11-16)21(24)17-8-4-5-9-20(17)25-14-15-6-2-1-3-7-15/h1-9,16,18-19H,10-14,22H2/t18-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMTXFDPWHFINA-MOPGFXCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CN(CC2N)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)